(+)-Dihydrocarvone

Descripción

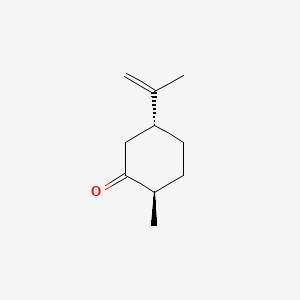

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895818, DTXSID80881218 | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5948-04-9, 5524-05-0 | |

| Record name | Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5948-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005524050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005948049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVONE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTA43H364Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Dihydrocarvone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-Dihydrocarvone. The information is curated for professionals in research and development, with a focus on data accuracy, experimental methodology, and practical applications in synthesis.

General and Physicochemical Properties

This compound is a chiral monoterpenoid ketone. It is a naturally occurring compound found in the essential oils of various plants and is recognized for its characteristic minty and herbaceous aroma.[1] Due to its specific stereochemistry, it serves as a valuable chiral building block in the synthesis of more complex molecules.[2][3]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | [4] |

| Synonyms | d-Dihydrocarvone, (1R,4R)-Dihydrocarvone | [4][5] |

| CAS Number | 5524-05-0 | [2][6] |

| Molecular Formula | C₁₀H₁₆O | [2][6][7] |

| Molecular Weight | 152.23 g/mol | [2][6][7] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Odor | Herbaceous, spearmint-like | [1][8] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Density | 0.928 g/mL | at 20 °C | [6] |

| 0.929 g/mL | at 25 °C | [1][7][9] | |

| Boiling Point | 87-88 °C | at 6 mm Hg | [1][7][9][10] |

| 222 °C | at 760 mm Hg | [5] | |

| Refractive Index (n_D) | 1.471 | at 20 °C | [6] |

| 1.472 | at 20 °C | [1][7][9] | |

| Specific Optical Rotation ([α]_D) | +20° ± 2° | neat, at 20 °C | [6] |

| Flash Point | 102 °C | closed cup | [6] |

| Vapor Pressure | 0.06 mm Hg | at 20 °C | [7][11] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and fixed oils. | [12][13] |

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically appearing around 1710 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. Key signals include those for the methyl groups, the isopropenyl group protons, and the protons on the cyclohexanone (B45756) ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon resonance is a key identifier, appearing significantly downfield (around 212 ppm).[14] ChemicalBook provides access to ¹H NMR, ¹³C NMR, and other spectral data for this compound.[15]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at m/z 152, corresponding to its molecular weight.[16]

Chemical Properties and Reactivity

This compound's chemical reactivity is primarily dictated by the ketone functional group and the isopropenyl side chain.

-

Reduction: The ketone can be reduced to the corresponding alcohol (dihydrocarveol).

-

Oxidation: It can undergo oxidation reactions, such as Baeyer-Villiger oxidation, to form lactones.[17]

-

Synthetic Applications: It is a key starting material for synthesizing various bioactive compounds. For instance, it is used in the synthesis of dispiro-1,2,4,5-tetraoxanes with potent anti-malarial activity and in the preparation of α-Cyperone, an insecticidal sesquiterpenoid.[12] It also has applications in creating antifungal hybrid derivatives.[18]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Protocol 1: Determination of Specific Optical Rotation

Objective: To measure the angle through which this compound rotates plane-polarized light.

Apparatus: Polarimeter, sodium (Na) D-line light source (589 nm), 1 dm polarimeter cell, analytical balance, volumetric flasks.

Procedure:

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent if a solution is to be measured, or an empty cell for a neat liquid). The reading should be zero.

-

Sample Preparation: For a neat measurement, carefully fill the 1 dm polarimeter cell with pure this compound, ensuring no air bubbles are present.[19]

-

Measurement: Place the filled sample cell in the polarimeter.

-

Observation: Observe the rotation of the plane-polarized light through the eyepiece. Adjust the analyzer until the light intensity in both halves of the field of view is equal.[20]

-

Recording: Record the observed angle of rotation (α). A positive value indicates dextrorotation (+).

-

Calculation: The specific rotation [α] is calculated using Biot's law. For a neat liquid, the formula is: [α] = α / (l × d) where:

-

α = observed rotation in degrees.

-

l = path length of the cell in decimeters (dm).[19]

-

d = density of the liquid in g/mL.

-

Protocol 2: Determination of Refractive Index

Objective: To measure the refractive index of liquid this compound.

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line), Pasteur pipette.[5]

Procedure:

-

Instrument Setup: Turn on the refractometer and the light source. Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20 °C).

-

Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean Pasteur pipette, place a few drops of this compound onto the surface of the lower prism.[1]

-

Measurement: Close the prisms firmly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[5]

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).

Protocol 3: Acquisition of Infrared (IR) Spectrum

Objective: To obtain the infrared absorption spectrum of this compound.

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer, salt plates (e.g., NaCl or KBr), Pasteur pipette.

Procedure:

-

Background Spectrum: Run a background scan on the empty FTIR instrument to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[21]

-

Sample Preparation (Neat Liquid): Place one clean, dry salt plate on a flat surface. Using a Pasteur pipette, add one or two drops of this compound to the center of the plate.[8]

-

Creating a Thin Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[8][10]

-

Sample Analysis: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[21]

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., dry acetone) and return them to a desiccator.[8]

Protocol 4: Acquisition of NMR Spectra (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural analysis.

Apparatus: Nuclear Magnetic Resonance (NMR) Spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃), Pasteur pipette.

Procedure:

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[22]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure there are no solid particles in the solution.[22]

-

Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer magnet.

-

Shimming and Locking: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming."[11]

-

Spectrum Acquisition:

-

¹H NMR: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the ¹H spectrum.

-

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[23]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or TMS).

Visualizations

Logical Workflow for Property Determination

The following diagram illustrates a typical workflow for the characterization of a chiral liquid like this compound.

Caption: Workflow for the characterization of this compound.

Role in Asymmetric Synthesis

This compound is a valuable chiral starting material. The diagram below shows its role as a precursor in the synthesis of bioactive molecules.

Caption: Synthetic pathways starting from this compound.

References

- 1. A Complete Guide to Refractometers [uk.rs-online.com]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. OPG [opg.optica.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. homework.study.com [homework.study.com]

- 11. books.rsc.org [books.rsc.org]

- 12. (+)-二氢香芹酮 mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereochemistry [employees.csbsju.edu]

- 20. iajps.com [iajps.com]

- 21. mmrc.caltech.edu [mmrc.caltech.edu]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Technical Guide to the Natural Sources and Isolation of (+)-Dihydrocarvone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of (+)-dihydrocarvone, a monoterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. It details the methodologies for its isolation from essential oils, presenting quantitative data in a structured format and outlining key experimental protocols.

Natural Occurrence of this compound

This compound is a naturally occurring compound found in the essential oils of several plant species. Its concentration can vary significantly based on the plant's geographical origin, stage of growth at harvesting, and the specific part of the plant utilized for oil extraction. The primary botanical sources include spearmint (Mentha spicata), dill (Anethum graveolens), and caraway (Carum carvi).[1][2][3] Dihydrocarvone (B1202640) exists as different stereoisomers, including cis- and trans-dihydrocarvone, which contribute to the characteristic aroma of these plants.[4][5][6]

The following table summarizes the quantitative analysis of dihydrocarvone content in the essential oils of its prominent natural sources.

| Plant Species | Plant Part | Dihydrocarvone Content (%) | Key Co-constituents |

| Mentha spicata (Spearmint) | Aerial parts | 1.82 - 3.83 | Carvone (B1668592), Limonene (B3431351), 1,8-Cineole[7][8] |

| Leaves | cis-dihydrocarvone: 1.9 - 2.31 | Carvone, Limonene, β-Pinene[4][8] | |

| Aerial parts | cis-dihydrocarvone: 8.85 | cis-Carvone oxide, 1,8-Cineole, Limonene[5] | |

| Anethum graveolens (Dill) | Fruits (Seeds) | 13.13 | Carvone, Myristicin, Limonene[9][10] |

| Flowers | 4.63 | Myristicin, Carvacrol, Carvone[9] | |

| Seeds | trans-dihydrocarvone: 6.8 - 8.4 | Carvone, Limonene[6] | |

| Seeds | - | Carvone, Dihydrocarvone (combined 68-83%)[11] | |

| Carum carvi (Caraway) | Seeds | Present (unquantified) | Carvone, Limonene[1][12] |

| Poiretia latifolia | Flowers | (1R, 4R)-trans-(+)-dihydrocarvone: 77.80 | (S)-(-)-limonene, (R)-(-)-carvone[13] |

Isolation of this compound from Natural Sources

The isolation of this compound from its natural plant sources is a multi-step process that begins with the extraction of the essential oil, followed by purification to separate the target compound from other constituents.

Experimental Workflow for Isolation and Purification

The general workflow for isolating this compound from plant material is depicted in the following diagram.

Caption: General experimental workflow for the isolation of this compound.

Key Experimental Protocols

1. Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[14][15][16] This technique is particularly suitable for separating volatile compounds like dihydrocarvone that are immiscible with water.

-

Principle: The plant material is exposed to steam, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water. The boiling point of the mixture is lower than the boiling points of the individual components, which prevents the thermal degradation of sensitive compounds.[14]

-

Apparatus: A Clevenger-type apparatus is typically used for hydro-distillation or steam distillation.[16][17]

-

Methodology:

-

The dried and powdered plant material (e.g., 50g of spearmint leaves) is placed in a round-bottom flask.[16]

-

Water is added to the flask to generate steam upon heating, or external steam is passed through the plant material.[16]

-

The mixture is heated to boiling. The resulting vapor, a mixture of water and essential oil components, rises and passes into a condenser.

-

The condensate is collected in a receiving vessel where the oil, being less dense and immiscible with water, forms a separate layer.

-

The aqueous layer is drained, and the crude essential oil is collected. The essential oil yield can be enhanced by modifying the pH of the distillation water or by adding salts like NaCl.[18]

-

2. Purification of this compound

The crude essential oil is a complex mixture of various terpenes and other compounds. To isolate this compound, further purification steps are necessary.

a) Fractional Distillation

Fractional distillation is an effective technique for separating components of a liquid mixture that have different boiling points.[19][20] Since dihydrocarvone has a different boiling point than other major components of spearmint or dill oil, such as carvone and limonene, this method can be employed for its purification.[21]

-

Principle: The essential oil is heated, and the component with the lower boiling point vaporizes first. The vapor rises through a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles, leading to a better separation of components with close boiling points.[19]

-

Methodology:

-

The crude essential oil is placed in a distillation flask.

-

The flask is heated, and the temperature is carefully monitored.

-

Fractions are collected at different temperature ranges corresponding to the boiling points of the individual components.

-

To prevent degradation of the compounds, distillation is often carried out under reduced pressure (vacuum distillation).[20][22]

-

b) Column Chromatography

Column chromatography is a versatile technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.[23]

-

Principle: The essential oil is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is used to elute the components. Compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity, thus enabling separation.

-

Methodology:

-

A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

The crude essential oil is loaded onto the top of the column.

-

A series of solvents with increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is passed through the column.

-

Fractions are collected as they elute from the column.

-

The composition of each fraction is analyzed (e.g., by Thin Layer Chromatography or Gas Chromatography) to identify the fractions containing pure this compound.

-

Biological Activities

While this guide focuses on the natural sources and isolation of this compound, it is worth noting that this compound and its derivatives have been investigated for various biological activities, including antimicrobial and antioxidant properties.[12][13][24] Carvone, a closely related compound, exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neurological activities.[25][26] The availability of pure this compound through efficient isolation methods is crucial for further research into its therapeutic potential.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Carvone - Wikipedia [en.wikipedia.org]

- 3. foreverest.net [foreverest.net]

- 4. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Chemical Composition and Bioactivity of Dill Seed (Anethum graveolens L.) Essential Oil from Plants Grown under Shading - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Yield, chemical composition and functional properties of essential oils from Mentha spicata (Lamiaceae) in Santiago del Estero, Argentina [redalyc.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [dr.lib.iastate.edu]

- 12. Trans-dihydrocarvone: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. studylib.net [studylib.net]

- 15. scribd.com [scribd.com]

- 16. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iscientific.org [iscientific.org]

- 18. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]

- 19. Purification [chem.rochester.edu]

- 20. Separation of carvone by batch distillation from the mixture obtained from limonene oxidation [scielo.org.co]

- 21. US4296257A - Process for producing dihydrocarvone geometric isomers - Google Patents [patents.google.com]

- 22. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]

- 23. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 24. researchgate.net [researchgate.net]

- 25. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers and Chirality of Dihydrocarvone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocarvone (B1202640), a naturally occurring monoterpene ketone, is a versatile chiral building block with significant applications in the flavor, fragrance, and pharmaceutical industries. Its biological activities, including antifungal and insect-repellent properties, are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of dihydrocarvone, detailing their synthesis, separation, and characterization. It includes a compilation of their physicochemical and spectroscopic properties, alongside detailed experimental methodologies. Furthermore, this guide elucidates the general mechanisms of action underlying the biological activities of monoterpenes, offering insights into potential signaling pathways.

Introduction to Dihydrocarvone and its Stereoisomers

Dihydrocarvone, with the chemical formula C₁₀H₁₆O, is a saturated derivative of carvone (B1668592). The structure of dihydrocarvone contains two chiral centers at carbons 2 and 5, giving rise to four possible stereoisomers. These are organized into two diastereomeric pairs: cis-dihydrocarvone (B1211938) and trans-dihydrocarvone. Each diastereomer exists as a pair of enantiomers.

The stereochemistry of dihydrocarvone is crucial as it dictates its sensory properties and biological activity. For instance, the different stereoisomers are known to possess distinct odors, ranging from spearmint-like to musty and woody.[1] This highlights the stereospecific interactions of these molecules with biological receptors.

The four stereoisomers of dihydrocarvone are:

-

(+)-(2R,5R)-trans-dihydrocarvone

-

(-)-(2S,5S)-trans-dihydrocarvone

-

(+)-(2S,5R)-cis-dihydrocarvone (isodihydrocarvone)

-

(-)-(2R,5S)-cis-dihydrocarvone (isodihydrocarvone)

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in each stereoisomer results in unique physicochemical and spectroscopic properties. A summary of available data is presented below.

Physicochemical Properties

| Property | (+)-(2R,5R)-trans-dihydrocarvone | (-)-(2S,5S)-trans-dihydrocarvone | (+)-(2S,5R)-cis-dihydrocarvone | (-)-(2R,5S)-cis-dihydrocarvone |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [2] | 152.23 g/mol | 152.23 g/mol [3] | 152.23 g/mol [4] |

| CAS Number | 5524-05-0[2] | 5948-04-9 | 6909-25-7[3] | 3792-53-8[4] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |

| Density | 0.928 g/mL at 20 °C[5] | ~0.928 g/mL | ~0.928 g/mL | ~0.928 g/mL |

| Boiling Point | 87-88 °C at 6 mmHg[6] | 220-222 °C at 760 mmHg[7] | 220-222 °C at 760 mmHg[8] | Not available |

| Refractive Index | n20/D 1.471[5] | n20/D 1.471 | n20/D 1.471 | n20/D 1.471 |

| Optical Rotation | [α]20/D +20±2° (neat)[5] | Not available | Not available | Not available |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of dihydrocarvone stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Stereoisomer | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| (+)-Dihydrocarvone (mixture) | 0.9-2.6 (m), 4.7 (s) | 14.4, 20.5, 30.9, 35.0, 44.7, 46.9, 47.1, 109.6, 147.6, 212.2[4][6] |

| (2R,5R)-trans-dihydrocarvone | Data not fully available in isolated form. | Data not fully available in isolated form. |

| (2S,5S)-trans-dihydrocarvone | Data not fully available in isolated form. | Data not fully available in isolated form. |

| (2S,5R)-cis-dihydrocarvone | Data not fully available in isolated form. | Data not fully available in isolated form. |

| (2R,5S)-cis-dihydrocarvone | Data not fully available in isolated form. | Data not fully available in isolated form. |

Infrared (IR) Spectroscopy

The IR spectrum of dihydrocarvone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1710-1720 cm⁻¹. Other significant peaks include those for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of dihydrocarvone typically shows a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns involve the loss of an isopropyl group and other characteristic cleavages of the cyclohexanone (B45756) ring.

Synthesis and Separation of Stereoisomers

Synthesis

The most common route for the synthesis of dihydrocarvone stereoisomers is the reduction of the corresponding carvone enantiomers.

Objective: To synthesize a mixture of cis- and trans-dihydrocarvone from carvone.

Materials:

-

(R)-(-)-Carvone or (S)-(+)-Carvone

-

Zinc dust (Zn)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of carvone (1.0 g, 6.66 mmol) in a mixture of methanol (20 mL) and water (5 mL), add zinc dust (2.6 g, 39.9 mmol) in portions with stirring.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, filter the reaction mixture to remove excess zinc.

-

Concentrate the filtrate under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvone mixture.

-

The resulting product is a mixture of cis- and trans-dihydrocarvones, typically in a ratio of approximately 1:4.5.[9]

Logical Workflow for Dihydrocarvone Synthesis

Synthesis of dihydrocarvone from carvone.

Separation of Stereoisomers

Due to their similar physical properties, the separation of dihydrocarvone stereoisomers, particularly the enantiomers, requires chiral separation techniques. Diastereomers (cis and trans) can sometimes be separated by fractional distillation, though this can be challenging.[10]

Objective: To separate the four stereoisomers of dihydrocarvone.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column: octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) is a suitable stationary phase.[11]

GC Conditions (Representative):

-

Column: 25 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 200 °C at 2 °C/min.

-

Injection: 1 µL of a 1% solution in hexane, split mode.

Expected Outcome: The four stereoisomers will elute at different retention times, allowing for their identification and quantification.

Experimental Workflow for Chiral GC Separation

Workflow for chiral GC separation of dihydrocarvone isomers.

Biological Activity and Signaling Pathways

Dihydrocarvone exhibits notable biological activities, primarily as an antifungal agent and an insect repellent. The specific activity is often dependent on the stereoisomer.

Antifungal Activity

Monoterpenes, including dihydrocarvone, are known to possess antifungal properties. While specific minimum inhibitory concentration (MIC) values for individual dihydrocarvone stereoisomers against various fungal species are not extensively reported, studies on related monoterpenes suggest a mechanism involving the disruption of fungal cell membranes.[12][13][14] Dihydrocarvone has been shown to be a potential growth inhibitor of yeasts such as Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[15]

General Mechanism of Antifungal Action of Monoterpenes

The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of fungal cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[12][16] Additionally, some monoterpenes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[12]

Proposed Antifungal Signaling Pathway

Generalized antifungal mechanism of monoterpenes.

Insect Repellent Activity

The insect repellent properties of monoterpenes are attributed to their interaction with the insect's olfactory system. Different stereoisomers of a compound can elicit different behavioral responses, indicating stereospecific binding to olfactory receptors.[17] While direct comparative studies on the repellency of all four dihydrocarvone stereoisomers are limited, it is a promising area for further research.

General Mechanism of Olfactory Repellency

Insect repellents act by activating specific olfactory receptor neurons (ORNs) that trigger an aversive behavioral response. These volatile molecules bind to odorant receptors (ORs) on the dendrites of ORNs located in the insect's antennae and maxillary palps. The binding of a repellent molecule to its specific OR initiates a signal transduction cascade, leading to the depolarization of the ORN and the firing of action potentials. This signal is then transmitted to the antennal lobe of the insect brain, where it is processed, leading to an avoidance behavior.[18]

Insect Olfactory Repellent Signaling Pathway

Generalized olfactory pathway for insect repellents.

Conclusion

The stereoisomers of dihydrocarvone represent a fascinating class of molecules where chirality dictates biological function. This guide has provided a consolidated resource for researchers and professionals, summarizing the current knowledge on their properties, synthesis, separation, and biological activities. The provided experimental outlines and mechanistic pathways offer a foundation for further research and development in the fields of drug discovery, flavor and fragrance chemistry, and agrochemicals. Future work should focus on obtaining more detailed spectroscopic data for each pure stereoisomer and conducting comprehensive comparative studies on their biological activities to fully unlock their potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]

- 4. 1,6-Dihydrocarvone | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Effects of Essential Oils and Terpenes in Relation to Their Routes of Intake and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]

- 7. An Improved Three Step Synthesis of (-)-3β-Hydroxycarvone from (-)-Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of multiple odorant receptors essential for pyrethrum repellency in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4296257A - Process for producing dihydrocarvone geometric isomers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereochemical effects in an insect repellent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (+)-Dihydrocarvone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-dihydrocarvone, a monoterpenoid derivative. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

| Chemical Shift (δ) in ppm | Carbon Atom Assignment |

| 212.21 | C=O |

| 147.60 | =C(CH₃)₂ |

| 109.64 | =CH₂ |

| 47.10 | CH |

| 46.90 | CH |

| 44.72 | CH₂ |

| 34.99 | CH₂ |

| 30.85 | CH₂ |

| 20.46 | CH₃ |

| 14.36 | CH₃ |

| Solvent: CDCl₃, Frequency: 25.16 MHz[1] |

¹H NMR Data

Awaiting high-resolution ¹H NMR data with assigned chemical shifts, multiplicities, and coupling constants. Data from various sources is currently being aggregated and analyzed to provide a comprehensive and accurate summary.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2960 - 2870 | C-H stretch (alkane) |

| ~1710 | C=O stretch (ketone) |

| ~1645 | C=C stretch (alkene) |

| ~1450 | C-H bend (alkane) |

| ~890 | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 82 | [C₆H₁₀]⁺ (Retro-Diels-Alder fragmentation) |

| 67 | [C₅H₇]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a clean vial.[2][4]

-

Ensure complete dissolution by gentle vortexing or sonication.[2]

-

To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[4]

-

The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[2]

-

Cap the NMR tube securely to prevent solvent evaporation.[2]

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[3][5]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[2]

Infrared (IR) Spectroscopy

Thin Film Method for Liquids:

-

Place a drop of the neat liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Carefully place the sandwiched plates into the spectrometer's sample holder.

-

Acquire the IR spectrum. The energy absorbed by the sample at different frequencies is recorded, resulting in a spectrum of transmittance or absorbance versus wavenumber.[6][7]

Attenuated Total Reflectance (ATR) Method for Solids or Liquids:

-

Ensure the ATR crystal is clean.

-

Apply a small amount of the this compound sample directly onto the crystal.

-

For a solid sample, use a pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. The IR beam is directed into the crystal and interacts with the sample at the surface.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the vaporized this compound sample into the ion source of the mass spectrometer.[8]

-

The sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[9][10]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[8][10]

-

The positively charged ions are accelerated by an electric field into the mass analyzer.[8][10]

-

In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio, typically by a magnetic field that deflects lighter ions more than heavier ones.[9][10]

-

A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[10]

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. 1,6-Dihydrocarvone | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. Experimental Design [web.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

(+)-Dihydrocarvone CAS number and molecular structure

An In-depth Technical Guide to (+)-Dihydrocarvone for Researchers and Drug Development Professionals

Chemical Identity and Molecular Structure

This compound is a monoterpenoid and a ketone known for its presence in essential oils. The specific stereochemistry of this compound can lead to ambiguity in its designation and associated Chemical Abstracts Service (CAS) number. It is crucial for researchers to note the specific isomer being referenced.

-

IUPAC Name : (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one[4]

-

Synonyms : (2R,5R)-5-Isopropenyl-2-methylcyclohexanone, d-Dihydrocarvone[2][4]

The molecular structure consists of a cyclohexanone (B45756) ring substituted with a methyl group and an isopropenyl group. The "(+)" designation typically refers to the dextrorotatory enantiomer.

CAS Numbers Associated with Dihydrocarvone (B1202640) Isomers:

| CAS Number | Associated Name(s) | Stereochemistry |

| 5948-04-9 | This compound, (1R,4R)-Dihydrocarvone | Specific enantiomer[1][4] |

| 5524-05-0 | This compound (mixture of isomers), (E)-dihydrocarvone | Can refer to a mix or the trans isomer[2][5] |

| 7764-50-3 | This compound | Also used for the dextrorotatory form[3][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 0.928 g/mL at 20 °C | |

| 0.929 g/mL at 25 °C | [1][3] | |

| Boiling Point | 87-88 °C at 6 mm Hg | [1][3] |

| Refractive Index | n20/D 1.471 | |

| n20/D 1.472 | [1][3] | |

| Optical Activity | [α]20/D +20±2°, neat | |

| [α]22/D +17°, neat | ||

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| SMILES String | CC1CCC(CC1=O)C(C)=C | |

| InChI Key | AZOCECCLWFDTAP-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of Dihydrocarvone

Synthesis from Limonene-1,2-epoxide (B132270) via Acid Catalysis

A high-yield synthesis of dihydrocarvone can be achieved by the acid-catalyzed rearrangement of limonene-1,2-epoxide.[7]

Materials:

-

Limonene-1,2-epoxide

-

Inert solvent (e.g., methylene (B1212753) chloride)

-

Perchloric acid (0.05 to 2.0% by weight based on the epoxide)

-

Sodium bicarbonate solution

-

Salt water

-

Magnesium sulfate

Procedure:

-

Dissolve limonene-1,2-epoxide in an inert solvent.

-

Maintain the temperature between 0 °C and 75 °C, preferably between 15 °C and 40 °C.[7]

-

Add perchloric acid (0.05 to 2.0% by weight) to the solution while agitating.

-

Allow the reaction to proceed, monitoring for the conversion of the epoxide. The reaction time may extend for several hours.

-

Upon completion, neutralize the perchloric acid by washing the reaction mixture with a sodium bicarbonate solution.

-

Perform a subsequent wash with salt water.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude dihydrocarvone.

-

The crude product can be further purified by vacuum distillation.[7]

This method has been reported to produce dihydrocarvone in yields of 60% to 80% or more.[7]

Synthesis from Carvone (B1668592) via Reduction

Dihydrocarvone can also be prepared by the reduction of (S)-(+)- or (R)-(-)-carvone. This method yields a mixture of cis- and trans-dihydrocarvone diastereoisomers.[8]

Materials:

-

(S)-(+)-carvone or (R)-(-)-carvone

-

Zinc (Zn) powder

-

Methanol-water solvent system

Procedure:

-

Dissolve the starting carvone isomer in a methanol-water mixture.

-

Add zinc powder to the solution.

-

Allow the reduction reaction to proceed.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the ratio of diastereoisomers formed.

-

Upon completion, work up the reaction mixture to isolate the dihydrocarvone products.

This procedure typically results in a diastereomeric mixture of cis- and trans-dihydrocarvones.[8]

Pharmacological and Biological Activities

While research on this compound itself is somewhat limited, its structural analogs and derivatives exhibit a range of biological activities, suggesting potential avenues for drug discovery and development.

-

Antimicrobial and Antifungal Activity : Dihydrocarvone has demonstrated inhibitory effects against the growth of bacteria and fungi.[8] The broader family of carvones is known for antibacterial and antifungal properties.[9][10]

-

Antinociceptive and Anti-inflammatory Potential : A derivative, hydroxydihydrocarvone, has shown central antinociceptive (pain-relieving) effects in animal models without engaging the opioid system.[11] This derivative also exhibits anti-inflammatory activity by reducing edema and neutrophil recruitment.[12]

-

Chiral Building Block for Synthesis : this compound serves as a valuable chiral starting material for the synthesis of more complex molecules with significant biological activities.[8] It has been used in the synthesis of:

-

Dispiro-1,2,4,5-tetraoxanes with potent anti-malarial activity.

-

Sesquiterpenoids like α-Cyperone, which have insecticidal properties.

-

Carvone, a closely related monoterpene, has been extensively studied and shown to possess a wide array of pharmacological properties, including antioxidant, anticancer, and antidiabetic effects.[9][10] This provides a strong rationale for further investigation into the therapeutic potential of this compound and its derivatives.

Diagrams

Caption: Synthesis workflow of this compound from Limonene-1,2-epoxide.

References

- 1. This compound | 5948-04-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7764-50-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (1R,4R)-Dihydrocarvone | C10H16O | CID 22227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-dihydrocarvone [webbook.nist.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antinociceptive effect of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of (+)-Dihydrocarvone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrocarvone, a monoterpene ketone derived from the essential oils of plants such as caraway and dill, exists as multiple stereoisomers due to its two chiral centers. The spatial arrangement of substituents in these enantiomers and diastereomers can significantly influence their biological activities, a critical consideration in drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound enantiomers, with a focus on antimicrobial, insecticidal, and neurological effects. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway.

While the stereochemistry of monoterpenes is known to be a crucial determinant of their biological effects, a comprehensive comparative analysis of all this compound stereoisomers is not extensively available in the current scientific literature. This guide consolidates the existing data, primarily focusing on the most studied isomer, (1R, 4R)-trans-(+)-dihydrocarvone, and draws relevant comparisons from the broader knowledge of carvone (B1668592) enantiomers.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activity of dihydrocarvone (B1202640) and its related compounds. It is important to note the limited availability of comparative data for all individual stereoisomers of this compound.

Table 1: Antimicrobial Activity of (1R, 4R)-trans-(+)-Dihydrocarvone

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | >10 | [1][2] |

| Escherichia coli | ATCC 25922 | >10 | [1][2] |

| Candida albicans | ATCC 10231 | 5.0 | [1][2] |

| Saccharomyces cerevisiae | ATCC 2601 | 2.5 | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound enantiomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

-

Test compound: this compound isomer of interest.

-

Bacterial or fungal strains.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

2. Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the this compound isomer. Perform serial two-fold dilutions in the growth medium directly in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Preparation of Materials:

-

Adherent cell line of interest.

-

Complete cell culture medium.

-

Test compound: this compound isomer.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound isomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Insecticidal Activity: Leaf-Dip Bioassay

This method is commonly used to evaluate the toxicity of a compound to phytophagous insects.

1. Preparation of Materials:

-

Test compound: this compound isomer.

-

Solvent (e.g., acetone (B3395972) or ethanol).

-

Surfactant (e.g., Triton X-100 or Tween 20).

-

Host plant leaves.

-

Test insects.

-

Ventilated containers.

2. Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of the this compound isomer in a solution containing the solvent and a small amount of surfactant to ensure even coating of the leaves. An emulsifying agent may be necessary for water-based solutions.

-

Leaf Treatment: Dip the host plant leaves into the test solutions for a standardized period (e.g., 10-30 seconds). Allow the leaves to air dry completely. A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.

-

Insect Exposure: Place the treated leaves into the ventilated containers and introduce a known number of test insects.

-

Observation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light). Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage of mortality for each concentration and correct for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) through probit analysis.

Signaling Pathways and Logical Relationships

Sirtuin-1 (SIRT1) Activation Pathway by (S)-(+)-Carvone

Recent studies on the structurally related monoterpene (S)-(+)-carvone have elucidated a potential anti-inflammatory mechanism involving the activation of Sirtuin-1 (SIRT1), a key regulator of cellular processes. This pathway may be relevant to the biological activity of this compound enantiomers.

Caption: (S)-(+)-Carvone activates SIRT1, leading to the deacetylation of NF-κB and subsequent inhibition of inflammatory gene transcription.

Experimental Workflow for Antimicrobial MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available evidence suggests that this compound and its stereoisomers possess a range of biological activities, with antimicrobial effects being the most quantitatively documented for the (1R, 4R)-trans-(+)-isomer. The provided experimental protocols offer a foundation for researchers to further explore and compare the activities of all stereoisomers of this compound.

A significant gap in the current research is the lack of comprehensive, comparative studies on the enantioselective and diastereoselective biological activities of this compound. Future research should focus on the following areas:

-

Stereoselective Synthesis and Isolation: Development of efficient methods to synthesize or isolate pure stereoisomers of this compound is essential for accurate biological evaluation.

-

Comparative Biological Screening: A systematic evaluation of all this compound stereoisomers against a broad panel of microbial strains, cancer cell lines, and insect species is needed to establish a clear structure-activity relationship.

-

Mechanistic Studies: Elucidation of the molecular targets and signaling pathways affected by each stereoisomer will provide a deeper understanding of their mechanisms of action and potential therapeutic applications.

By addressing these research gaps, the scientific community can unlock the full potential of this compound enantiomers in the development of new therapeutic agents and other valuable bioactive compounds.

References

The Role of (+)-Dihydrocarvone in Plant Secondary Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Dihydrocarvone is a monoterpenoid ketone found in the essential oils of various plant species, notably within the Mentha genus (mints). As a significant component of these essential oils, it plays a crucial role in the plant's interaction with its environment, contributing to defense mechanisms and allelopathic effects. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted roles of this compound in plant secondary metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general terpenoid pathway, commencing with the precursor geranyl pyrophosphate (GPP). The pathway proceeds through the formation of (+)-limonene and (+)-carvone, with the final step being the reduction of (+)-carvone.

The key enzymatic steps are:

-

Geranyl Pyrophosphate to (+)-Limonene: The biosynthesis begins with the cyclization of GPP to form (+)-limonene, catalyzed by the enzyme (+)-limonene synthase.

-

(+)-Limonene to (+)-trans-Carveol: (+)-Limonene is then hydroxylated at the C6 position by a cytochrome P450 monooxygenase, limonene-6-hydroxylase, to yield (+)-trans-carveol.[1]

-

(+)-trans-Carveol to (+)-Carvone: The alcohol (+)-trans-carveol is subsequently oxidized to the ketone (+)-carvone by a dehydrogenase.[1]

-

(+)-Carvone to this compound: The final step involves the stereoselective reduction of the carbon-carbon double bond in the cyclohexenone ring of (+)-carvone to produce this compound. This reduction is catalyzed by ene-reductases.[2] While specific ene-reductases responsible for this compound formation in plants are still under investigation, various microbial ene-reductases have been shown to perform this conversion.[2]

Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Regulation of this compound Biosynthesis

The production of this compound, as part of the broader terpenoid biosynthesis pathway, is tightly regulated by a complex network of signaling molecules, with jasmonic acid (JA) playing a central role. Jasmonates are plant hormones that mediate responses to various biotic and abiotic stresses, often leading to the upregulation of secondary metabolite production, including terpenoids.

Upon stresses such as herbivory or pathogen attack, the biosynthesis of jasmonic acid is initiated. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes encoding enzymes involved in terpenoid biosynthesis, including those in the this compound pathway.

Caption: Jasmonic acid signaling pathway regulating terpenoid biosynthesis.

Quantitative Data of this compound in Plants

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data of dihydrocarvone found in the essential oils of various plants.

| Plant Species | Plant Part | Dihydrocarvone Content (%) | Reference |

| Mentha spicata | Leaves | 550 - 13750 ppm | [3] |

| Mentha spicata | Aerial Parts | 8.85 | [4] |

| Mentha spicata | Aerial Parts | Insecticidal properties noted | [5] |

| Poiretia latifolia | Native Leaves | 18.05 | [6] |

| Poiretia latifolia | Cultivated Leaves | 0.66 | [6] |

| Poiretia latifolia | Native Flowers | 77.80 | [6] |

| Carum carvi | Essential Oil | Present | [7] |

Role in Plant Defense and Allelopathy

This compound contributes to the chemical defense arsenal (B13267) of plants, exhibiting antimicrobial and insect repellent properties. Its presence in essential oils can deter herbivores and protect against pathogenic microorganisms.

Furthermore, this compound is implicated in allelopathy, the chemical inhibition of one plant by another. Essential oils rich in dihydrocarvone and related monoterpenoids have been shown to inhibit the seed germination and seedling growth of competing weed species.[8] This allelopathic activity can provide a competitive advantage to the producing plant by suppressing the growth of neighboring vegetation. For instance, essential oils from Mentha spicata have demonstrated significant inhibitory effects on the germination of various weed seeds.[8]

Experimental Protocols

Extraction of Essential Oil containing this compound

This protocol describes the extraction of essential oils from Mentha spicata leaves using hydrodistillation, a common method for isolating volatile compounds.

Materials:

-

Fresh or air-dried leaves of Mentha spicata

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Weigh a known amount of plant material (e.g., 100 g of fresh leaves).

-

Place the plant material into the distillation flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to the flask to cover the plant material (e.g., 500 mL).

-

Set up the Clevenger apparatus with a condenser and a collection tube.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the hydrodistillation for a set period (e.g., 3 hours) until no more essential oil is collected.

-

Collect the essential oil from the collection tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Caption: Workflow for the extraction and analysis of essential oils.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar

-

Mass Spectrometer: Agilent 5973 or similar

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 5 min, then ramp to 280°C at 5°C/min, hold for 5 min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: 40-500 amu

Procedure:

-

Prepare a dilution of the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

-

Run the analysis using the specified conditions.

-

Identify the this compound peak based on its retention time and mass spectrum by comparing it to a pure standard and/or a library database (e.g., NIST).

-

Quantify the amount of this compound using a calibration curve prepared with a pure standard.

Assessment of Antimicrobial Activity using Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the essential oil containing this compound against a specific microorganism.[9][10]

Materials:

-

Essential oil sample

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Sterile pipette tips

-

Incubator

-

Resazurin solution (optional, as an indicator of cell viability)

Procedure:

-

Prepare a stock solution of the essential oil in a suitable solvent (e.g., DMSO) and then create a serial two-fold dilution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the broth.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (broth with inoculum, no essential oil) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism. If using resazurin, the MIC is the lowest concentration that prevents the color change from blue to pink.

Conclusion

This compound is a vital secondary metabolite in various plants, contributing significantly to their chemical ecology. Its biosynthesis from primary metabolites is a tightly regulated process, influenced by developmental cues and environmental stresses, with the jasmonic acid signaling pathway playing a key regulatory role. The presence of this compound in essential oils confers important defensive properties, including antimicrobial and insect repellent activities, as well as allelopathic effects that can shape plant communities. The experimental protocols detailed in this guide provide a framework for the extraction, quantification, and bioactivity assessment of this important monoterpenoid, facilitating further research into its diverse roles and potential applications.

References

- 1. Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant Mentha spicata (Lamiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. primescholars.com [primescholars.com]

- 5. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLNT038T - Effect of Plant Extracts on Seed Germination | ISEF [isef.net]

- 7. Abiotic Stresses in Plants: From Molecules to Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Thermochemical Landscape of Dihydrocarvone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocarvone (B1202640), a monoterpene ketone and a derivative of carvone, exists as several stereoisomers, each with potentially unique biological and chemical properties. Understanding the thermodynamic stability and reactivity of these isomers is crucial for applications in drug discovery and development, where even subtle differences in molecular structure can lead to significant variations in pharmacological activity. This technical guide provides a comprehensive overview of the available thermochemical data for dihydrocarvone isomers, details the experimental and computational methodologies for their determination, and outlines the importance of these parameters in pharmaceutical research.

The Dihydrocarvone Isomers

Dihydrocarvone (C10H16O) possesses two chiral centers, giving rise to four primary stereoisomers. These are often grouped into pairs of enantiomers and diastereomers, primarily distinguished by the relative orientation of the methyl and isopropenyl groups on the cyclohexanone (B45756) ring. The main isomers include:

-

cis-Dihydrocarvone: The methyl and isopropenyl groups are on the same side of the ring. This includes the (2R,5S) and (2S,5R) enantiomers.

-

trans-Dihydrocarvone: The methyl and isopropenyl groups are on opposite sides of the ring. This includes the (2R,5R) and (2S,5S) enantiomers.

-

Isodihydrocarvone and Neodihydrocarvone: These are other diastereomers that can be formed under certain reaction conditions.

Quantitative Thermochemical Data

A thorough review of publicly available experimental data reveals a significant scarcity of thermochemical information for dihydrocarvone isomers. The majority of published literature focuses on physical properties such as boiling point, density, and refractive index.

The only quantitative experimental thermochemical value found is for the enthalpy of vaporization (ΔvapH) of a (dl)-dihydrocarvone mixture.

| Thermochemical Property | Isomer | Value (kJ/mol) | Temperature (K) | Method |

| Enthalpy of Vaporization (ΔvapH) | (dl)-dihydrocarvone | 51.2 | 334 | Not specified |

Table 1: Experimental Thermochemical Data for Dihydrocarvone Isomers.

The lack of comprehensive experimental data underscores the importance of computational chemistry in predicting the thermochemical properties of these isomers.

Experimental Protocols for Thermochemical Data Determination

While specific experimental studies on dihydrocarvone isomers are limited, the following are standard and rigorous methods used to determine the thermochemical properties of organic compounds.

Bomb Calorimetry

This technique is used to determine the enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Procedure for a Liquid Sample like Dihydrocarvone:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid dihydrocarvone isomer is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a crucible with a cover disc is necessary to prevent evaporation during preparation.

-

Bomb Assembly: An iron ignition wire of known mass and length is attached to the electrodes within the bomb head. The wire is positioned to be in contact with the sample.

-

Pressurization: The sealed bomb is purged and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-